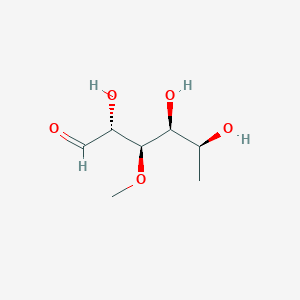
L-Mannose, 6-deoxy-3-O-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Mannose, 6-deoxy-3-O-methyl-, also known as L-Mannose, 6-deoxy-3-O-methyl-, is a useful research compound. Its molecular formula is C7H14O5 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Mannose, 6-deoxy-3-O-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Mannose, 6-deoxy-3-O-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of L-Mannose, 6-deoxy-3-O-methyl-
The synthesis of L-mannose derivatives, including 6-deoxy-3-O-methyl-, has been achieved through various chemical methods. A notable method involves the methylation and partial hydrolysis of specific precursors, leading to the formation of L-acofriose. For instance, the synthesis route described in RSC Publishing outlines a process using lithium aluminium hydride for ring-opening reactions followed by acid hydrolysis, demonstrating an efficient pathway to obtain this compound .
Antimicrobial Properties
Research has indicated that derivatives of L-mannose exhibit significant antimicrobial activity. A study focusing on methyl α-D-mannopyranoside derivatives found that certain compounds displayed potent activity against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Activity
L-Mannose derivatives have been investigated for their anticancer properties. In a study involving N-Mannich bases derived from 5-(quinolin-2-yl)-1,3,4-oxadiazole, compounds showed broad-spectrum antitumor activity against several cancer cell lines, including hepatoma and breast cancer cells . The ability to selectively target cancer cells while minimizing effects on normal cells presents a promising avenue for therapeutic development.
Structural Characterization
The structural characterization of L-mannose and its derivatives is crucial for understanding their biological roles. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to elucidate the structures of these compounds. For example, a study highlighted the identification of unusual glycosyl residues in polysaccharides that included 6-deoxy-3-O-methyl-hexoses . This structural knowledge aids in the design of new compounds with enhanced biological activities.
Glycobiology
L-Mannose plays a significant role in glycobiology due to its involvement in glycosylation processes. It serves as an essential building block for glycoproteins and glycolipids, which are critical for cellular communication and immune responses .
Vaccine Development
The unique epitopes derived from L-mannose derivatives have been explored for their potential use in vaccine formulations. For instance, specific glycosyl residues can enhance the immunogenicity of vaccines by improving their recognition by the immune system .
Drug Delivery Systems
Research into drug delivery systems has identified L-mannose as a potential ligand for targeting specific cells, particularly in cancer therapy. Its ability to bind selectively to certain receptors on tumor cells can be harnessed to improve the efficacy of drug delivery systems .
Case Study: Anticancer Activity Evaluation
A detailed evaluation of several N-Mannich bases derived from L-mannose demonstrated varying degrees of anticancer activity across different cell lines:
| Compound ID | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| II | HepG2 | 0.8 | High |
| II | MCF-7 | 0.9 | High |
| II | SGC-7901 | 1.5 | Moderate |
This table illustrates the potency of these compounds compared to standard chemotherapy agents like 5-fluorouracil, highlighting their potential as alternative therapies .
Data Table: Synthesis Methods Overview
| Synthesis Method | Starting Material | Yield (%) |
|---|---|---|
| Methylation + Hydrolysis | 1,2-O-Isopropylidene-α-D-gulofuranose | 75 |
| Lithium Aluminium Hydride Reduction | Epoxide Intermediate | 85 |
| Acid Hydrolysis | 6-Deoxy-1,2-O-Isopropylidene-3-O-Methyl | 90 |
This overview summarizes various synthesis methods used to produce L-mannose derivatives efficiently .
Eigenschaften
CAS-Nummer |
4060-08-6 |
|---|---|
Molekularformel |
C7H14O5 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2,4,5-trihydroxy-3-methoxyhexanal |
InChI |
InChI=1S/C7H14O5/c1-4(9)6(11)7(12-2)5(10)3-8/h3-7,9-11H,1-2H3/t4-,5-,6-,7-/m0/s1 |
InChI-Schlüssel |
MPQBLCRFUYGBHE-AXMZGBSTSA-N |
SMILES |
CC(C(C(C(C=O)O)OC)O)O |
Isomerische SMILES |
C[C@@H]([C@@H]([C@H]([C@H](C=O)O)OC)O)O |
Kanonische SMILES |
CC(C(C(C(C=O)O)OC)O)O |
Synonyme |
3-O-methyl-L-rhamnose methyl alpha-L-rhamnofuranoside |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















